methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzothiazole core fused with a pyrazole ring and functionalized with a methylsulfanyl-ethyl side chain and a methyl ester group. Its synthesis likely involves multi-step reactions, including cyclization and condensation steps, as inferred from analogous procedures in benzothiazole and pyrazole chemistry . Key structural attributes include:
- Pyrazole-5-carbonylimino group: Introduces hydrogen-bonding and dipole interactions.
- Methylsulfanyl-ethyl substituent: Enhances lipophilicity and may influence metabolic stability.
- Methyl ester: A common pro-drug motif for improving bioavailability.
Properties
IUPAC Name |
methyl 2-(2-methylpyrazole-3-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20-13(6-7-18-20)15(22)19-17-21(8-9-25-3)12-5-4-11(16(23)24-2)10-14(12)26-17/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJAFTXDKKEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methylsulfanyl group. Its molecular formula is , and it has been studied for its interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 |
| Compound B | COX-2 | 23.8 ± 0.20 |
| Methyl Benzothiazole Derivative | COX-2 | 0.04 ± 0.02 |
These results suggest that this compound may possess similar anti-inflammatory properties due to its structural components.
2. Antioxidant Activity
Compounds with benzothiazole derivatives have also been noted for their antioxidant capabilities. The presence of the pyrazole ring enhances electron donation, which is crucial in scavenging free radicals and reducing oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the substituents on the pyrazole and benzothiazole rings significantly affect the biological activity of these compounds. For example:
- Substituents on Pyrazole : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
- Benzothiazole Variants : Alterations in the benzothiazole structure have been linked to variations in anti-inflammatory potency and selectivity towards COX enzymes.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of similar compounds, researchers administered various derivatives to animal models exhibiting inflammation. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Thiazolo-pyrimidine derivatives (e.g., ) exhibit broader kinase inhibition profiles due to their fused-ring system, whereas the target compound’s benzothiazole-pyrazole hybrid may favor selectivity for specific targets.
Substituent Effects: The methylsulfanyl-ethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar thiadiazine-amide in compound 6h , which may improve membrane permeability but reduce aqueous solubility. Pyrazole-5-carbonylimino groups (target compound) vs. thiophene-carboxylate (7b ): The former introduces a planar, hydrogen-bond-accepting motif, while the latter offers π-conjugation for charge transfer.
Synthetic Accessibility :
- The target compound’s synthesis likely requires specialized catalysts (e.g., EDC/HOBt ) for imine formation, whereas benzoxazole derivatives (3a-e ) are synthesized via simpler reflux conditions.
Biological Implications :
- Antimicrobial Activity : Benzoxazole-carboxylates (3a-e ) show direct antimicrobial effects, whereas the target compound’s activity remains speculative but plausible due to sulfur-rich motifs.
- Kinase Inhibition : Analogous thiazolo-pyrimidines () inhibit EGFR and VEGF-R2, suggesting the target compound could share similar targets via its pyrazole-thiazole pharmacophore .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
